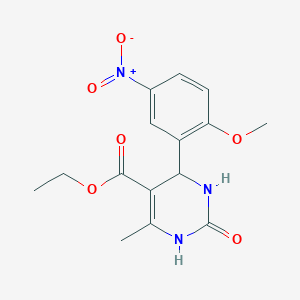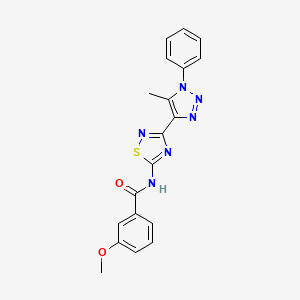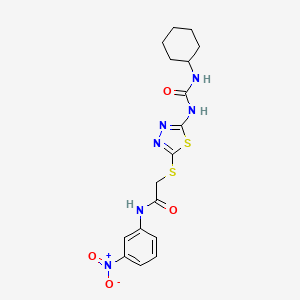![molecular formula C18H20N4O2S B2553085 1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea CAS No. 1797285-75-6](/img/structure/B2553085.png)
1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea is a urea derivative that is likely to possess biological activity due to the presence of benzo[d]oxazole and thiophene moieties. These structural components are known to confer various biological properties to molecules. For instance, benzo[d]isothiazole analogs conjugated with glutamic acid have been synthesized and evaluated for their antiglycation and urease inhibitory activities, showing significant results . Similarly, urea derivatives of benzo[d]isoxazole have been synthesized and characterized, demonstrating antimicrobial and antioxidant activities . These findings suggest that the compound may also exhibit similar biological properties due to structural similarities.
Synthesis Analysis
The synthesis of related compounds typically involves the conjugation of active moieties to a central scaffold, such as piperidinyl or piperazinyl groups, which are then further modified to create the final urea or thiourea derivatives. The synthesis process is often straightforward and efficient, as seen in the creation of urea derivatives of 6-fluoro-3-(piperidin-4-yl)benzo[d] isoxazole, which were characterized by various spectral methods . Although the exact synthesis route for the compound is not detailed, it is likely to follow a similar synthetic strategy.
Molecular Structure Analysis
The molecular structure of urea derivatives is crucial for their biological activity. The presence of substituents such as fluoro and methoxy groups can significantly enhance their potency, as observed in the urea and thiourea derivatives of glutamic acid . The molecular structure is often confirmed by spectral data, including IR, 1H, 13C NMR, and mass spectra, which provide detailed information about the arrangement of atoms and the presence of specific functional groups . The molecular structure can also influence the compound's ability to form complexes with other molecules, as seen in the association studies of N-(pyridin-2-yl),N'-substituted ureas with 2-amino-1,8-naphthyridines and benzoates .
Chemical Reactions Analysis
The reactivity of urea derivatives can be influenced by the substituents attached to the urea moiety. For example, the breaking of an intramolecular hydrogen bond in urea derivatives is a crucial step for complex formation with other molecules . The substituent effect on the association of urea derivatives with hydrogen bonding counterparts has been studied, revealing that electronic repulsions between atoms can significantly affect the formation of complexes . These findings suggest that the compound may also participate in similar chemical reactions, potentially leading to the formation of complexes with biological targets.
Physical and Chemical Properties Analysis
The physical and chemical properties of urea derivatives, such as solubility, melting point, and stability, are important for their practical applications. These properties are often determined by the nature of the substituents and the overall molecular structure. For instance, the presence of electron-donating or electron-withdrawing groups can affect the compound's solubility and reactivity . The antimicrobial and antioxidant activities of urea derivatives of benzo[d]isoxazole have been evaluated, indicating that these compounds possess properties that make them suitable as lead compounds for drug development .
Scientific Research Applications
Synthesis and Biological Importance
The combination of (thio)urea and benzothiazole derivatives, structurally related to the mentioned compound, has been extensively studied for their wide range of biological activities. These compounds have been recognized for their potential in medicinal chemistry, where they serve as key ingredients in developing therapeutic agents. Their applications range from treating rheumatoid arthritis and systemic lupus erythematosus to serving as commercial fungicides and herbicides. The synthesis methodologies of these compounds, alongside their pharmacological activities, provide a foundation for novel pharmacophores' design and synthesis to test their biological activities (Rosales-Hernández et al., 2022).
Chemical Reactions and Mechanisms
The chemical reactions involving 1,2-oxazines and 1,2-benzoxazines, closely related to the compound of interest, highlight the importance of these structures in synthesizing chiral synthons and electrophilic agents. These compounds are pivotal in developing novel organic molecules with potential applications in various fields, including pharmaceuticals and materials science. The methodologies for synthesizing these compounds underscore the versatility of these chemical frameworks in organic synthesis (Sainsbury, 1991).
Small Molecule Antagonists and Chemokine Receptors
Compounds structurally similar to "1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea" have been studied as small molecule antagonists for chemokine receptors such as CCR3, which are implicated in the development of allergic diseases. The structure-activity relationships of these antagonists provide valuable insights into the design of new therapeutic agents for treating asthma, atopic dermatitis, and allergic rhinitis. The diverse chemical classes of these antagonists, including urea derivatives, illustrate the compound's framework's adaptability in medicinal chemistry (Willems & IJzerman, 2009).
Future Directions
properties
IUPAC Name |
1-[[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]-3-thiophen-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2S/c23-17(21-16-6-3-11-25-16)19-12-13-7-9-22(10-8-13)18-20-14-4-1-2-5-15(14)24-18/h1-6,11,13H,7-10,12H2,(H2,19,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNTCWFOIJPLGNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NC2=CC=CS2)C3=NC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-phenylbutan-1-one](/img/structure/B2553002.png)
![1-(4-Bromophenyl)-2-((8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)ethanone](/img/structure/B2553004.png)
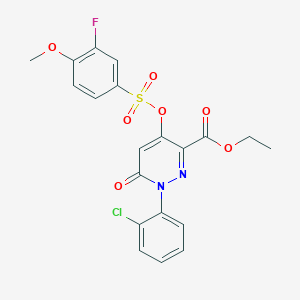
![2-(4,6-dioxo-2-(o-tolyl)-3-(p-tolyl)tetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B2553008.png)
![N-(benzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3-methylisoxazole-5-carboxamide](/img/structure/B2553009.png)

![methyl 3-ethyl-5-{[(2-phenylethyl)amino]sulfonyl}-1H-pyrazole-4-carboxylate](/img/structure/B2553014.png)
![4-methoxy-N-(2-(6-((4-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2553015.png)
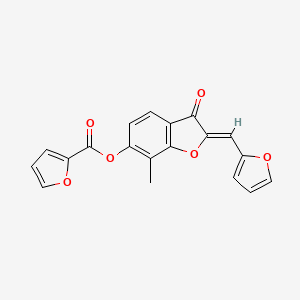
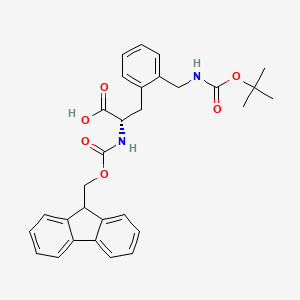
![N-[(adamantan-1-yl)methyl]-4-chloronaphthalene-1-sulfonamide](/img/structure/B2553019.png)
